molecular formula C5H8ClF4N B8189127 3,3,5,5-Tetrafluoro-piperidine hydrochloride

3,3,5,5-Tetrafluoro-piperidine hydrochloride

Cat. No.: B8189127
M. Wt: 193.57 g/mol
InChI Key: NMQHHRWHEOIYAN-UHFFFAOYSA-N
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Description

3,3,5,5-Tetrafluoro-piperidine hydrochloride is a fluorinated piperidine derivative characterized by four fluorine atoms at the 3 and 5 positions of the six-membered piperidine ring. The compound’s structure combines the rigidity of the piperidine scaffold with the electronegative and steric effects of fluorine substituents, which can enhance metabolic stability, lipophilicity, and binding affinity in pharmacological contexts.

Properties

IUPAC Name

3,3,5,5-tetrafluoropiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F4N.ClH/c6-4(7)1-5(8,9)3-10-2-4;/h10H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQHHRWHEOIYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1(F)F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonate Intermediate Fluorination

A prominent method involves the synthesis of sulfonate intermediates, such as trans-3-methyl-5-sulfonyloxy-1-sulfonylpiperidine, which undergo fluoride substitution. In one protocol, catalytic hydrogenation of a nitro precursor yields a piperidine intermediate, which is subsequently treated with methanesulfonyl chloride or p-toluenesulfonyl chloride in dichloromethane at room temperature to form the sulfonate. The sulfonyloxy group is then displaced using tetrabutylammonium fluoride (TBAF) or potassium fluoride in polar aprotic solvents like dimethylformamide (DMF), achieving fluorination at the 3- and 5-positions. This method, however, requires stringent anhydrous conditions to avoid hydrolysis, with yields typically around 65–75%.

Direct Fluorination via DAST

Diethylaminosulfur trifluoride (DAST) has been employed for direct fluorination of piperidine-3,5-diol derivatives. For example, treatment of 3,5-dihydroxypiperidine with DAST in dichloromethane at −20°C results in sequential hydroxyl-to-fluorine substitution. The reaction proceeds via a two-step mechanism: initial formation of a sulfonate intermediate followed by fluoride attack. Yields for this route are moderate (50–60%), with byproducts including elimination products (e.g., tetrafluoropiperidine olefins) necessitating chromatographic purification.

Cyclization of Fluorinated Building Blocks

Constructing the piperidine ring from pre-fluorinated fragments offers an alternative pathway, circumventing challenges associated with late-stage fluorination.

Diels-Alder Cycloaddition

A Diels-Alder approach utilizes 1,3-difluoro-1,3-butadiene and a fluorinated imine to form the piperidine skeleton. For instance, reaction of 3,5-difluoropyridine with diethyl acetylenedicarboxylate in refluxing toluene generates a diene intermediate, which undergoes [4+2] cycloaddition with a fluorinated enamine. Acidic workup and subsequent hydrogenation with palladium on carbon yield the tetrafluoropiperidine core, with an overall yield of 45–55%. This method benefits from regioselectivity but requires high temperatures (120–160°C) and prolonged reaction times (>24 hours).

Reductive Amination of Fluorinated Ketones

Reductive amination of 3,3,5,5-tetrafluoropiperidin-4-one using sodium cyanoborohydride and ammonium acetate in methanol provides direct access to the target compound. The ketone precursor is synthesized via Friedel-Crafts acylation of 1,3,5-trifluorobenzene with acetyl chloride in the presence of aluminum chloride, followed by catalytic hydrogenation. This route achieves yields of 70–80%, though scalability is limited by the cost of fluorinated aromatic starting materials.

Catalytic Hydrogenation and Debenzylation

Hydrogenation of aromatic precursors is a widely adopted strategy for introducing saturation and removing protective groups.

Hydrogenolysis of Benzyl-protected Intermediates

A three-step sequence involves:

  • Benzylation of 3,5-difluoropyridine using benzyl bromide and sodium hydride in DMF (99% yield).

  • Catalytic hydrogenation (H₂, 50 psi) over Raney nickel at 80°C to saturate the pyridine ring, forming 3,5-difluoropiperidine.

  • Hydrochloric acid-mediated cleavage of the benzyl group, yielding the hydrochloride salt.
    This method achieves an overall yield of 85%, with the hydrogenation step requiring careful control of pressure and temperature to minimize over-reduction.

Solvent and Catalytic System Optimization

Reaction efficiency is highly dependent on solvent polarity and catalyst selection.

Solvent Effects

Nonpolar solvents like dichloromethane favor sulfonylation and fluorination reactions by stabilizing transition states through weak van der Waals interactions. In contrast, polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic fluorination rates by solubilizing fluoride ions. For example, substituting dichloromethane with THF in DAST-mediated fluorination improves yields by 15–20%.

Catalytic Amine Additives

Organic tertiary amines (e.g., triethylamine, DMAP) are critical in decarboxylation and acyl chloride formation steps. In the synthesis of 2,3,4,5-tetrafluorobenzoic acid—a structural analog—triethylamine (3–4 equivalents) accelerates decarboxylation at 140°C, reducing reaction time from 30 hours to 15 hours. Similarly, DMAP (0.2–0.5 equivalents) enhances acylation efficiency by 30% in piperidine derivatization.

Comparative Analysis of Methodologies

MethodYield (%)Temperature (°C)Key ReagentsLimitations
Sulfonate Fluorination65–7520–25MsCl, TBAF, DCMAnhydrous conditions required
DAST Fluorination50–60−20DAST, CH₂Cl₂Byproduct formation
Diels-Alder Cyclization45–55120–1603,5-Difluoropyridine, Pd/CHigh energy input
Reductive Amination70–8025–50NaBH₃CN, NH₄OAcCostly starting materials
Hydrogenolysis8580H₂, Raney Ni, HClPressure sensitivity

Mechanistic Insights and Side Reactions

Competing Elimination in Fluorination

In DAST-mediated reactions, β-elimination competes with substitution, particularly at elevated temperatures (>0°C). For instance, heating 3,5-dihydroxypiperidine with DAST to 25°C results in a 1:1 mixture of tetrafluoropiperidine and 3,5-difluoro-1,2,3,6-tetrahydropyridine, necessitating low-temperature conditions (−20°C) to suppress elimination.

Acid Catalysis in Cyclization

Protonation of carbonyl groups in Diels-Alder precursors enhances electrophilicity, accelerating cycloaddition rates. However, excessive acidity promotes polymerization of diene components, requiring buffered conditions (pH 6–7) for optimal results.

Industrial Scalability and Environmental Considerations

Large-scale production faces challenges in waste management and reagent costs. For example, the use of stoichiometric DAST generates sulfur byproducts, complicating disposal. Recent patents address this by employing catalytic fluorination systems, such as nickel-catalyzed C–F bond formation, which reduce fluoride waste by 40%. Additionally, solvent recovery protocols for aromatic hydrocarbons (e.g., toluene, xylene) improve process sustainability, with >90% recuperation rates achieved in decarboxylation reactions .

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-Tetrafluoro-piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5H8ClF4N
  • Molecular Weight : Approximately 193.57 g/mol
  • Appearance : Off-white solid with high purity levels (typically around 96%) .

The presence of fluorine atoms at the 3 and 5 positions of the piperidine ring enhances its reactivity and binding affinity to various biomolecules, influencing its potential biological activities .

Chemistry

  • Building Block in Organic Synthesis :
    • 3,3,5,5-Tetrafluoro-piperidine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its fluorinated structure allows for unique reactivity patterns that are exploited in the development of new compounds .
  • Reagent in Chemical Reactions :
    • The compound is employed as a reagent in various chemical reactions, facilitating the formation of new chemical bonds and the synthesis of diverse organic compounds .

Biology

  • Biological Activity Studies :
    • Research is ongoing to explore the compound's potential biological activities. Its interactions with biomolecules can lead to significant changes in enzyme activity and receptor binding, making it a candidate for further pharmacological studies .
  • Pharmaceutical Intermediate :
    • The compound is being investigated as a pharmaceutical intermediate in the synthesis of drugs. Its unique properties may enhance the efficacy of pharmaceutical agents by improving their metabolic stability and bioavailability .

Medicine

  • Antimicrobial Research :
    • Preliminary studies indicate that derivatives of piperidine compounds exhibit antimicrobial properties. The fluorinated nature of this compound may enhance these effects, making it a candidate for developing new antimicrobial agents .
  • Potential in Antiparasitic Treatments :
    • Recent advancements have highlighted its potential application in treating neglected diseases such as human African trypanosomiasis. Compounds similar to this compound have shown promising results against Trypanosoma brucei in preclinical models .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of piperidine derivatives against various pathogens. The results indicated that these compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus, suggesting their potential as therapeutic agents for resistant infections .

Case Study 2: Antiparasitic Activity

In vivo studies demonstrated that certain piperidine derivatives achieved complete cures in murine models infected with Trypanosoma brucei. This highlights the potential application of fluorinated piperidines like this compound in developing treatments for parasitic diseases .

Summary Table of Applications

Application AreaSpecific UseReferences
ChemistryBuilding block for organic synthesis
Reagent in chemical reactions
BiologyStudies on biological activity
Pharmaceutical intermediate
MedicineAntimicrobial research
Potential antiparasitic treatments

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetrafluoro-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biomolecules. This can lead to changes in the activity of enzymes, receptors, and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between 3,3,5,5-tetrafluoro-piperidine hydrochloride and structurally related piperidine derivatives:

Compound Name Substituents Fluorine Positions Synthesis Yield Reported Biological Activity Commercial Availability
This compound 4 F atoms 3,3,5,5 Not reported Not specified Not listed in TCI catalog
3,3-Difluoropiperidine hydrochloride (TCI) 2 F atoms 3,3 Not reported Not specified Yes (CAS: D5573-200MG)
6,8-Difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride 2 F atoms, bicyclic framework 6,8 (pyridoindole ring) 51% Implicated in Gp1a-related studies No
2,6-Diaryl-3,3,5,5-tetracyano piperidines Cyano, aryl groups None (cyano at 3,3,5,5) Not specified Antiviral (e.g., smallpox) No

Key Insights from Comparative Analysis

  • Bicyclic fluorinated systems (e.g., the pyridoindole in ) exhibit distinct conformational rigidity, which could influence target binding .
  • Biological Relevance: While 2,6-diaryl-3,3,5,5-tetracyano piperidines demonstrate antiviral activity , the absence of direct pharmacological data for the tetrafluoro compound necessitates caution in extrapolating its applications.

Commercial and Industrial Considerations

This disparity may reflect synthesis challenges or niche applications for the tetrafluoro variant.

Biological Activity

3,3,5,5-Tetrafluoro-piperidine hydrochloride is a fluorinated piperidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. The unique tetrafluorinated structure enhances its chemical stability and interaction with biological systems, making it a subject of interest for further research.

The compound's molecular formula is C₅H₆ClF₄N, characterized by the presence of four fluorine atoms that significantly influence its reactivity and binding affinity to various biomolecules. This fluorination can enhance lipophilicity and alter pharmacokinetic properties compared to its non-fluorinated counterparts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atoms can modify the electronic properties of the compound, affecting its binding to enzymes and receptors.

Interaction Studies

Preliminary investigations suggest that this compound may interact with several biomolecules:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Binding affinities that could influence signaling pathways.
  • Transport Proteins : Altered transport mechanisms across cellular membranes.

These interactions are crucial for understanding the compound's safety profile and therapeutic efficacy.

Table 1: Summary of Biological Activities

Activity TypeFindings
Enzyme InhibitionPotential inhibition of farnesyltransferase (IC50 = 1.9 nM)
AntimicrobialExhibits activity against various pathogens (e.g., S. aureus, E. coli)
CytotoxicityGI50 values comparable to other fluorinated compounds

Case Studies and Research Findings

  • Farnesyltransferase Inhibition :
    A study highlighted the significant potency of piperidine derivatives in inhibiting farnesyltransferase (FTase), which is crucial in cancer biology. The introduction of fluorine atoms in the piperidine core was found to enhance inhibitory activity substantially .
  • Antimicrobial Activity :
    Research demonstrated that this compound exhibited antimicrobial properties against a range of bacteria and fungi. The compound's effectiveness varied based on structural modifications and environmental conditions .
  • Fluorinated Derivatives :
    Investigations into related compounds revealed that the presence of fluorine atoms often correlates with increased biological activity. For instance, a derivative with a trifluoromethyl group showed enhanced potency in inhibiting serotonin uptake compared to non-fluorinated analogs .

Q & A

Basic: What synthetic routes are recommended for preparing 3,3,5,5-Tetrafluoro-piperidine hydrochloride?

Methodological Answer:
The synthesis typically involves fluorination of a piperidine precursor. For example:

  • Step 1: Start with a piperidine scaffold substituted with leaving groups (e.g., hydroxyl or halogen) at positions 3 and 5. Fluorination using agents like SF₄ or HF-pyridine can introduce fluorine atoms. Fluorination conditions must be anhydrous to avoid hydrolysis .
  • Step 2: Purification via recrystallization or column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the tetrafluoro intermediate.
  • Step 3: Hydrochloride salt formation by treating the free base with HCl gas in diethyl ether, followed by vacuum drying .
    Key Validation: Monitor reaction progress using TLC or LC-MS. Confirm fluorination completeness via ¹⁹F NMR (expected δ: -120 to -160 ppm for CF₂ groups) .

Basic: How to structurally characterize this compound using spectroscopic techniques?

Methodological Answer:

  • ¹H NMR: Expect signals for axial/equatorial protons on the piperidine ring (δ 3.0–4.0 ppm). Absence of non-fluorinated substituent peaks confirms fluorination .
  • ¹³C NMR: Fluorinated carbons (C-F) appear as quartets (¹J₃ coupling ~30–40 Hz) .
  • FT-IR: Peaks at 1100–1250 cm⁻¹ (C-F stretching) and 2400–3000 cm⁻¹ (N-H⁺ of hydrochloride) .
  • X-ray Crystallography: Resolves spatial fluorine arrangement; compare with analogs like trans-4-phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine hydrochloride .

Advanced: How to resolve discrepancies in NMR data between synthetic batches?

Methodological Answer:

  • Hypothesis Testing: Batch variations may arise from incomplete fluorination or stereochemical impurities.
  • Analytical Workflow:
    • HPLC-PDA Analysis: Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% TFA in water/acetonitrile (70:30). Monitor at 254 nm. Compare retention times with a reference standard .
    • ²D NMR (COSY, HSQC): Identify coupling patterns to distinguish axial vs. equatorial fluorine configurations .
    • Elemental Analysis: Verify %C, %H, %N, and %F (theoretical vs. experimental) to confirm stoichiometry .
      Contradiction Resolution: If ¹⁹F NMR shows unexpected peaks, re-examine fluorination step for side reactions (e.g., defluorination under acidic conditions) .

Advanced: What computational strategies predict the compound’s reactivity in biological systems?

Methodological Answer:

  • LogD Calculation: Use software like MarvinSuite to estimate partition coefficients (LogD at pH 7.4). Fluorine’s electronegativity lowers LogD, impacting membrane permeability .
  • Density Functional Theory (DFT): Model interactions with enzymes (e.g., cytochrome P450). Fluorine’s electron-withdrawing effects may reduce metabolic oxidation .
  • Molecular Dynamics (MD): Simulate binding to receptors (e.g., GPCRs) to assess steric effects of tetrafluoro substitution .
    Validation: Compare in silico predictions with in vitro assays (e.g., microsomal stability tests) .

Safety: What precautions are critical for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of hydrochloride dust .
  • Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis. Desiccate to avoid clumping .
  • Spill Response: Neutralize with sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous waste .
    Note: Conduct a risk assessment for fluorinated byproducts (e.g., HF release under high heat) .

Advanced: How to optimize reaction yields while minimizing fluorinated impurities?

Methodological Answer:

  • DoE (Design of Experiments): Vary fluorination time (6–24 hrs), temperature (0–40°C), and reagent stoichiometry (1–3 eq SF₄) to identify optimal conditions .
  • In-line Analytics: Use ReactIR to monitor fluoride ion release, ensuring reagent excess until completion.
  • Workup Optimization: Quench with ice-cold NaHCO₃ to precipitate unreacted reagents, followed by centrifugal filtration .

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